
Application Notes and Protocols for PD-135158
in In Vivo Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PD-135666

Cat. No.: B1679099 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
Introduction

PD-135158 is a potent and selective non-peptide antagonist of the cholecystokinin 2 (CCK2)

receptor, also known as the gastrin receptor. As a member of the tryptophan dipeptide class of

compounds, it has been instrumental in elucidating the physiological and pathological roles of

the CCK2 receptor. This document provides detailed application notes and protocols for the

utilization of PD-135158 in various in vivo rodent models, including those for studying gastric

acid secretion, pancreatic cancer, and anxiety. The protocols are compiled from established

methodologies for PD-135158 and analogous CCK2 receptor antagonists.

Mechanism of Action

PD-135158 competitively binds to the CCK2 receptor, thereby blocking the binding of its

endogenous ligands, cholecystokinin (CCK) and gastrin. The CCK2 receptor is a G-protein

coupled receptor (GPCR) that, upon activation, primarily signals through the Gq alpha subunit.

This initiates a cascade involving phospholipase C (PLC) activation, leading to the generation

of inositol trisphosphate (IP3) and diacylglycerol (DAG). Subsequently, intracellular calcium

levels rise, and protein kinase C (PKC) is activated, culminating in various cellular responses.

In the stomach, this pathway is crucial for gastrin-stimulated acid secretion from parietal cells.

In certain cancers, this signaling pathway has been implicated in promoting cell proliferation
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and survival. In the central nervous system, the CCK2 receptor is involved in modulating

anxiety and pain perception.
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Caption: CCK2 Receptor Signaling Pathway and Inhibition by PD-135158.

Quantitative Data Summary
The following tables summarize quantitative data from in vivo rodent studies using CCK2

receptor antagonists. While direct data for PD-135158 is limited, data from structurally and

functionally similar antagonists are provided for reference.

Table 1: Efficacy of CCK2 Receptor Antagonists in Pancreatic Cancer Rodent Models

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b1679099?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compoun
d

Animal
Model

Administr
ation
Route &
Dosage

Treatmen
t Duration

Endpoint Result
Referenc
e

Proglumide

C57BL/6

Mice

(Syngeneic

Pancreatic

Tumor)

Oral (in

drinking

water)

3-6 weeks

Tumor

Growth

Rate

59.4%

decrease

compared

to control

Proglumide

+

Gemcitabin

e

C57BL/6

Mice

(Syngeneic

Pancreatic

Tumor)

Oral (in

drinking

water) + IP

3-6 weeks

Tumor

Growth

Rate

70%

reduction

compared

to control

YF476
KrasG12D

Mice

Oral (in

diet) at 500

ppm

38 weeks

Pancreatic

Ductal

Adenocarci

noma

(PDAC)

Incidence

(males)

69%

inhibition

JNJ-

26070109

KrasG12D

Mice

Oral (in

diet) at 250

ppm

38 weeks

PDAC

Incidence

(males)

88%

inhibition

Table 2: Efficacy of CCK2 Receptor Antagonists on Gastric Acid Secretion in Rats
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Compoun
d

Animal
Model

Administr
ation
Route &
Dosage

Stimulant Endpoint Result
Referenc
e

JNJ-

26070109

Fistulated

Sprague-

Dawley

Rats

Oral Basal
Acid

Secretion

~75%

inhibition

JNJ-

26070109

Fistulated

Sprague-

Dawley

Rats

Oral
Pentagastri

n

Acid

Secretion

45%

reduction

Tryptophan

Derivative

Ghosh and

Schild Rats

Subcutane

ous &

Intravenou

s (0.07

µmol/kg)

Pentagastri

n

Gastric

Acid

Secretion

ED50 =

0.07

µmol/kg

Table 3: Anxiolytic-like Effects of CCK2 Receptor Antagonists in Rodent Models
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Compoun
d

Animal
Model

Administr
ation
Route &
Dosage

Behavior
al Test

Endpoint Result
Referenc
e

PD-135158 Rats
Intra-

amygdala

Fear-

Potentiated

Startle

Potentiatio

n of startle

Blocked

pentagastri

n-induced

potentiatio

n

L-365,260 Mice

Intraperiton

eal (1-1000

µg/kg)

Elevated

Plus Maze

% Time in

Open Arms

Dose-

dependent

increase

Tryptophan

Derivative
Mice

Oral

(0.0001-10

mg/kg)

Black-

White Box

Test

Time in

White Box

Significant

increase

Experimental Protocols
1. Evaluation of Anti-Tumor Efficacy in a Syngeneic Mouse Model of Pancreatic Cancer

This protocol is adapted from studies using the CCK2 receptor antagonist proglumide.

Objective: To assess the efficacy of PD-135158, alone and in combination with chemotherapy,

in inhibiting pancreatic tumor growth in an immunocompetent mouse model.

Materials:

PD-135158

Gemcitabine (or other standard-of-care chemotherapy)

Vehicle for PD-135158 (e.g., sterile water for oral administration, or a suitable vehicle for

parenteral injection such as saline or DMSO/saline mixture)

Syngeneic pancreatic cancer cells (e.g., Panc02)
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6-8 week old C57BL/6 mice

Sterile PBS

Surgical tools for orthotopic injection

Calipers for tumor measurement

Anesthetic (e.g., isoflurane)

Experimental Workflow:
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Experiment Setup
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Caption: Workflow for Pancreatic Cancer Efficacy Study.
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Procedure:

Cell Preparation: Culture Panc02 cells under standard conditions. On the day of

implantation, harvest cells and resuspend in sterile PBS at a concentration of 1 x 10^7

cells/mL.

Animal Model: Anesthetize 6-8 week old C57BL/6 mice. Perform a small laparotomy to

expose the pancreas. Inject 1 x 10^6 cells (in 100 µL PBS) into the head of the pancreas.

Suture the incision and allow the animals to recover.

Treatment Groups: One week post-implantation, randomize mice into the following groups

(n=8-10 per group):

Group 1: Vehicle control

Group 2: PD-135158

Group 3: Gemcitabine

Group 4: PD-135158 + Gemcitabine

Drug Administration:

PD-135158: Based on data from similar compounds, a starting dose range for oral

administration could be 10-50 mg/kg/day, administered via oral gavage or in drinking

water. For parenteral routes (subcutaneous or intraperitoneal), a starting dose of 1-10

mg/kg/day can be considered. The vehicle should be determined based on the solubility of

PD-135158.

Gemcitabine: Administer at a standard dose (e.g., 100 mg/kg) via intraperitoneal injection

twice a week.

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor

volume (Volume = 0.5 x Length x Width^2). Monitor body weight and general health of the

animals.
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Endpoint Analysis: Euthanize mice when tumors in the control group reach a predetermined

size (e.g., 1500 mm^3) or at the end of the treatment period. Excise and weigh the tumors. A

portion of the tumor can be fixed in formalin for histological analysis (e.g., H&E, Masson's

trichrome for fibrosis) and another portion can be snap-frozen for molecular analysis.

2. Assessment of Gastric Acid Secretion Inhibition in a Rat Model

This protocol is based on studies using the CCK2 receptor antagonist JNJ-26070109.

Objective: To determine the effect of PD-135158 on basal and pentagastrin-stimulated gastric

acid secretion in rats.

Materials:

PD-135158

Pentagastrin

Vehicle for PD-135158 (e.g., for oral administration)

Male Sprague-Dawley rats (250-300g) with chronic gastric fistulas

pH meter and titrator

Saline solution

Procedure:

Animal Model: Use surgically prepared rats with chronic gastric fistulas. Allow at least two

weeks for recovery after surgery.

Dosing:

Fast the rats overnight with free access to water.

Administer PD-135158 or vehicle orally. Based on data from a related tryptophan

derivative, an effective dose range to explore for subcutaneous or intravenous
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administration is 0.01-1 µmol/kg. For oral administration, a higher dose range of 1-10

mg/kg may be necessary.

Gastric Juice Collection:

One hour after drug administration, gently flush the stomach with warm saline through the

fistula to remove any residual contents.

Collect basal gastric secretions for 1-2 hours.

For stimulated secretion, administer a subcutaneous injection of pentagastrin (e.g., 30

nmol/kg).

Collect gastric juice for 2-3 hours post-stimulation.

Analysis:

Measure the volume of the collected gastric juice.

Determine the acid concentration by titrating an aliquot with 0.01 N NaOH to a pH of 7.0.

Calculate the total acid output (µmol H+/hour).

3. Evaluation of Anxiolytic-like Activity in the Elevated Plus Maze (EPM) in Mice

This protocol is adapted from studies using various CCK2 receptor antagonists.

Objective: To assess the anxiolytic-like effects of PD-135158 in mice using the elevated plus

maze.

Materials:

PD-135158

Vehicle for PD-135158 (e.g., saline, DMSO/saline for IP injection)

Male C57BL/6 or Swiss Webster mice (8-10 weeks old)

Elevated Plus Maze apparatus
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Video tracking software

Procedure:

Animal Acclimatization: House the mice in the testing room for at least 1 hour before the

experiment to acclimate.

Drug Administration: Administer PD-135158 or vehicle via intraperitoneal (IP) or

subcutaneous (SC) injection 30 minutes before the test. Based on studies with similar

compounds, a dose range of 0.001-10 mg/kg can be explored.

EPM Test:

Place a mouse in the center of the EPM, facing one of the open arms.

Allow the mouse to explore the maze for 5 minutes.

Record the session using a video camera positioned above the maze.

Data Analysis: Use video tracking software to score the following parameters:

Time spent in the open arms

Time spent in the closed arms

Number of entries into the open arms

Number of entries into the closed arms

Total distance traveled (as a measure of locomotor activity)

Interpretation: An increase in the time spent in and/or the number of entries into the open

arms, without a significant change in total distance traveled, is indicative of an anxiolytic-like

effect.

Disclaimer: These protocols are intended as a guide and may require optimization based on

specific experimental conditions and institutional guidelines. All animal experiments must be

conducted in accordance with approved protocols from the Institutional Animal Care and Use
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Committee (IACUC). The provided dosage ranges are estimations based on related

compounds and should be determined empirically through dose-response studies.

To cite this document: BenchChem. [Application Notes and Protocols for PD-135158 in In
Vivo Rodent Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679099#how-to-use-pd-135158-in-in-vivo-rodent-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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